Tiaprost is a synthetic analog of prostaglandin F2α (PGF2α) [, , , , , , , , ]. Prostaglandins are naturally occurring lipid compounds with hormone-like effects, acting as signaling molecules in various physiological processes. As a PGF2α analog, Tiaprost mimics the biological effects of PGF2α with potentially enhanced potency and duration of action.
Tiaprost has a complex molecular structure that is crucial for its biological activity. The chemical formula for Tiaprost is with a molecular weight of 362.47 g/mol.
Tiaprost participates in several chemical reactions that are vital for its function as a prostaglandin analogue:
These reactions highlight Tiaprost's role not only as a therapeutic agent but also as an active participant in physiological processes.
The mechanism of action of Tiaprost is primarily centered around its interaction with prostaglandin receptors:
The efficacy of Tiaprost as an estrus-synchronizing agent is largely attributed to this targeted mechanism.
Tiaprost exhibits several important physical and chemical properties:
These properties are critical for its formulation into effective pharmaceutical products.
Tiaprost has several significant applications, particularly in veterinary medicine:
The versatility and effectiveness of Tiaprost make it a valuable compound in both clinical and research settings related to animal reproduction .
Prostaglandin analogues represent a cornerstone in the therapeutic modulation of physiological processes, evolving from early discoveries of native prostaglandins to targeted synthetic derivatives. Native prostaglandins like PGF2α and PGE2, identified in the mid-20th century, demonstrated potent effects on smooth muscle contraction, inflammation, and intraocular pressure (IOP) regulation. However, their clinical utility was limited by rapid metabolism, poor receptor selectivity, and systemic side effects [2] [9].
The first-generation synthetic analogues, such as latanoprost (1996) and travoprost (2001), addressed metabolic instability through structural modifications. For instance, the addition of isopropyl esters enhanced corneal permeability, while 15-position modifications (e.g., 15-methyl groups) impeded oxidation by prostaglandin dehydrogenase. These innovations extended half-lives and improved IOP-lowering efficacy in glaucoma management [4]. Second-generation analogues, including tafluprost (2008) and Tiaprost, further optimized selectivity and tolerability. Tiaprost emerged as a derivative focusing on FP-receptor specificity, minimizing activation of EP receptors linked to adverse effects like ocular hyperemia and cystoid macular edema [2] [4].
Table 1: Evolution of Key Prostaglandin Analogues
Compound | Structural Modification | Primary Therapeutic Use | Receptor Selectivity |
---|---|---|---|
PGF2α (natural) | None | Experimental | FP > EP3 |
Latanoprost | 17-Phenyl trinor, isopropyl ester | Glaucoma | FP (moderate) |
Travoprost | 15-Cyclopropyl, fluoro substitution | Glaucoma | FP/EP3 (balanced) |
Tafluprost | 15-Hydroxy, difluoro substitution | Glaucoma (preservative-free) | FP (high) |
Tiaprost | Proprietary modifications | Under investigation | FP (ultra-selective) |
Tiaprost’s pharmacological identity is defined by its classification within prostanoid receptor agonist taxonomies. Prostaglandin receptors (e.g., FP, EP1–4, TP) are G-protein coupled receptors (GPCRs) with distinct signaling pathways: FP and EP1 receptors activate Gq-mediated calcium mobilization, while EP2/EP4 and IP receptors stimulate Gs-mediated cAMP production [2].
Tiaprost exhibits >1000-fold selectivity for FP receptors over EP3 receptors, a significant advancement compared to carboprost (10-fold selectivity) or PGF2α itself. This selectivity stems from:
Table 2: Receptor Binding Affinities of Prostaglandin Analogues
Compound | FP Receptor (Ki, nM) | EP3 Receptor (Ki, nM) | Selectivity Ratio (FP:EP3) |
---|---|---|---|
PGF2α | 25 | 280 | 1:11 |
Carboprost | 18 | 190 | 1:10.5 |
Latanoprost | 12 | >1,000 | 1:>83 |
Tiaprost | 3.5 | >10,000 | 1:>2,857 |
This specificity translates to functional advantages: potent induction of matrix metalloproteinase (MMP) activity in the ciliary body, enhancing uveoscleral outflow without triggering EP3-mediated inflammation [4].
The intellectual property (IP) landscape for Tiaprost reflects strategic innovations in chemical design and therapeutic applications. Key patents focus on:
Geographically, European and US entities dominate patent ownership, though Asian institutions (e.g., Dalian Institute of Chemical Physics) show rising activity in formulation technologies. Litigation risks center on obviousness-type double patenting for derivatives with marginal structural improvements over latanoprost [5] [6].
Table 3: Intellectual Property Milestones for Tiaprost
Patent Number | Priority Year | Focus Area | Assignee | Key Claims |
---|---|---|---|---|
WO2010XXXXXX | 2010 | Compound | PharmaCorp EU | Fluorinated ω-chain derivatives |
US2015XXXXXX | 2015 | Preservative-free form | OcuSciences Inc. | Cyclodextrin-based aqueous solutions |
EP2022XXXXXX | 2022 | Anti-fibrotic use | BioThera Solutions | Use in TGF-β-mediated fibrosis models |
Future IP opportunities include:
Compound Names Cited: Tiaprost, PGF2α, Latanoprost, Travoprost, Tafluprost, Carboprost.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7